1-(3-Bromophenyl)-1-methylethylamine
Overview
Description
1-(3-Bromophenyl)-1-methylethylamine, also known as 1-Bromo-3-phenyl-propylamine, is an organic compound with the chemical formula C9H13BrN. It is an alkyl amine and is used as a reagent in synthetic organic chemistry. It is a colorless liquid that is soluble in water, methanol, ethanol, and other organic solvents. It is a versatile reagent for the synthesis of organic compounds, including pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Synthesis and Molecular Structure
- Complex Synthesis : Compounds related to 1-(3-Bromophenyl)-1-methylethylamine have been utilized in the synthesis of complex molecules, such as phenylmercury(II) complexes, demonstrating diverse coordination environments and semiconducting properties (Rajput et al., 2015). These complexes exhibit metal-perturbed ligand-centered luminescence, highlighting their potential in optoelectronic applications.
- Crystal Structure Analysis : The crystal structure of compounds like metobromuron, which shares a bromophenyl group with this compound, has been studied to understand the molecular interactions and arrangements, providing insights into the design of materials with specific properties (Kang et al., 2015).
Materials Science and Nonlinear Optics
- Optical Nonlinearity and Device Fabrication : The vibrational spectroscopic characterization and computational studies of chalcone derivatives, which include bromophenyl groups, have revealed their potential applications in nonlinear optical (NLO) devices (Singh et al., 2019). These studies focus on the material's structure-property relationships, crucial for designing NLO materials for future technologies.
Herbicide Development
- Agricultural Applications : Research into compounds like N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has shown their efficacy as herbicides, offering new solutions for weed control in agricultural settings (Wu et al., 2006). Such studies contribute to the development of more effective and selective agrochemicals.
properties
IUPAC Name |
2-(3-bromophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFGTXOIBNLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515553 | |
Record name | 2-(3-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74702-93-5 | |
Record name | 2-(3-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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